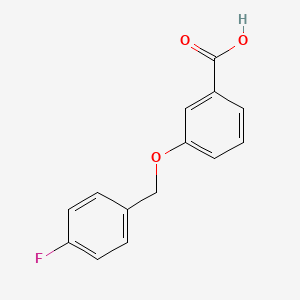![molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7](/img/structure/B1298567.png)
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
概要
説明
The compound N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a brominated and trifluoromethylated phenylacetamide. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aniline derivative with an acylating agent or through halogenation and subsequent reactions. For example, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of a corresponding aniline with POCl3 in acetate . Similarly, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration . These methods suggest that N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide could be synthesized through halogenation of a trifluoromethyl aniline followed by acetylation.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that influence the overall conformation. For instance, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide forms intermolecular hydrogen bonds and C-H⋯π contacts, which connect the molecules into chains . Similarly, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits dihedral angles that indicate the spatial arrangement of the rings and the acetamide group, influenced by hydrogen bonds and weak interactions . These findings suggest that N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide would also exhibit a specific conformation due to similar non-covalent interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interactions with other chemicals. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] is a selective electrophilic fluorinating agent that reacts with various substrates under mild conditions . This indicates that the bromo and trifluoromethyl groups in N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide could also confer specific reactivity patterns, potentially making it a candidate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and crystal structures. For example, the crystal structure of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was determined by various NMR techniques and X-ray diffraction . The presence of halogen and trifluoromethyl groups in these compounds affects their physical properties, such as melting points and solubility, and their chemical properties, like acidity and basicity. The electronic interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were studied using computational methods, indicating how the compound's properties change in different solvents . These studies provide a basis for understanding the properties of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, which would likely exhibit similar solvation effects and electronic properties.
科学的研究の応用
X-ray Powder Diffraction in Derivatives Research
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, as a derivative of N-aryl-2,4-dichlorophenoxyacetamide, has been characterized using X-ray powder diffraction, showcasing its potential as a pesticide. This method provides valuable data on peak positions, intensities, and unit cell parameters, contributing to the understanding of its physical properties and potential applications (Olszewska, Pikus, & Tarasiuk, 2008).
19F NMR Studies in Protein Conformation
In 19F NMR studies of proteins, derivatives like N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide are used as probes to understand protein conformations. These studies analyze the sensitivity of chemical shifts to environmental changes, which is crucial for understanding protein behavior and interactions (Ye et al., 2015).
Structural Analysis in Crystallography
The compound and its close derivatives play a role in crystallography, aiding in the study of molecular structures and intermolecular interactions. Such studies are essential for understanding the molecular geometry and potential for forming various types of bonds, which is critical in the design of new materials and pharmaceuticals (Boechat et al., 2011).
Synthesis and Biological Assessment
This compound is involved in the synthesis of various derivatives, including those with potential antimicrobial properties. Understanding the synthesis and characterization of these derivatives is crucial for developing new pharmaceuticals and materials with specific properties (Ghazzali et al., 2012).
Antimicrobial and Hemolytic Activity Studies
Derivatives of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide have been explored for their antimicrobial and hemolytic activities. Such studies are fundamental in discovering new antimicrobial agents and understanding their mechanisms of action (Gul et al., 2017).
特性
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSBSXIGFIMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351327 | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
41513-05-7 | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chemical structure of a trifluoromethyl tag impact its usefulness in 19F NMR protein studies?
A: The chemical environment surrounding the trifluoromethyl group significantly influences its 19F chemical shift sensitivity. Tags with greater sensitivity to changes in their surroundings, such as those influenced by nearby amino acid residues or conformational changes, are desirable. This sensitivity allows researchers to obtain more detailed information about protein structure and dynamics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

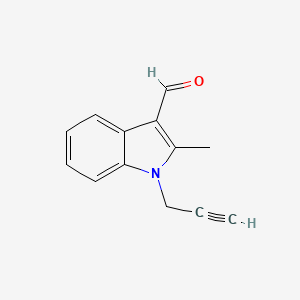
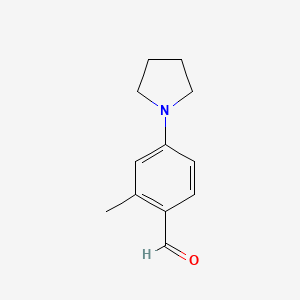
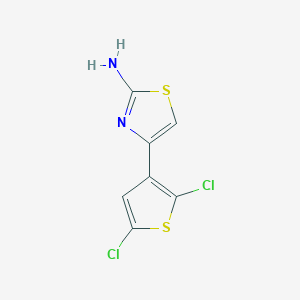
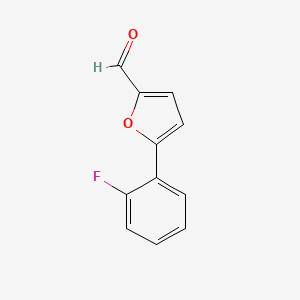
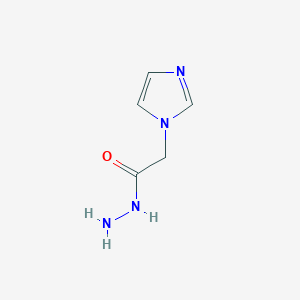
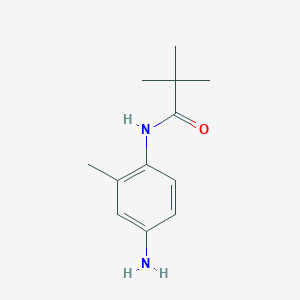
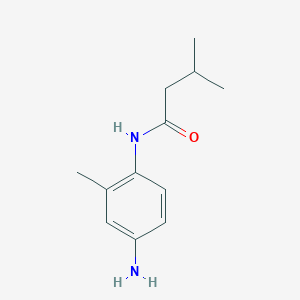
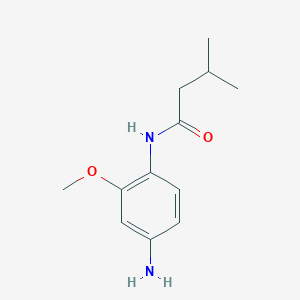
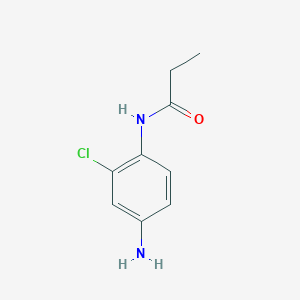


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
